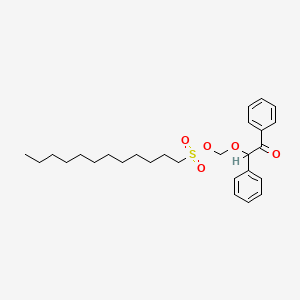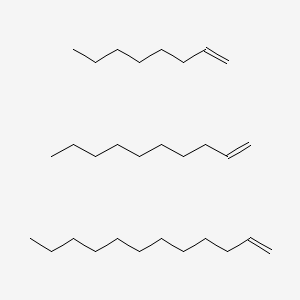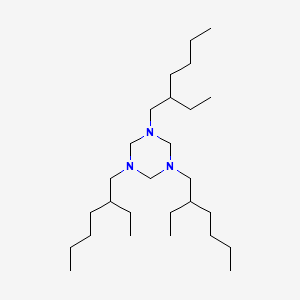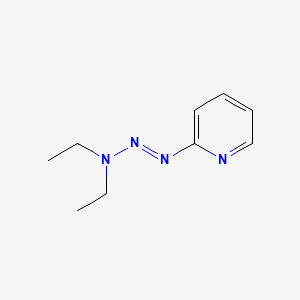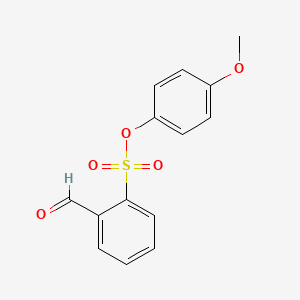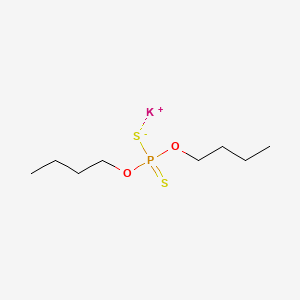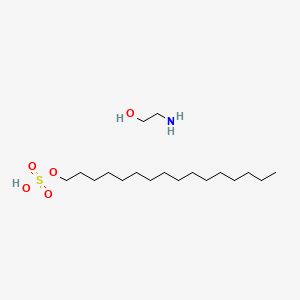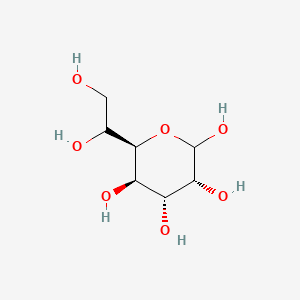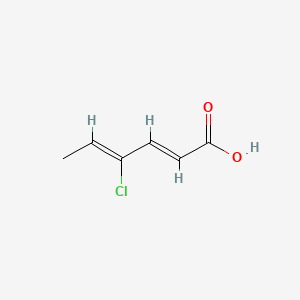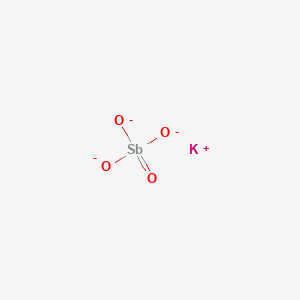
Antimonate (SbO31-), potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Potassium antimonate is typically synthesized through the reaction of antimony trioxide (Sb₂O₃) with potassium hydroxide (KOH). This process involves careful regulation of reaction conditions to ensure the desired product . The reaction can be represented as follows:
Sb2O3+2KOH→2KSbO3+H2O
In industrial settings, potassium antimonate can also be produced through the thermal decomposition of antimony potassium tartrate. This method involves heating antimony potassium tartrate to specific temperatures, resulting in the formation of potassium antimonate along with other antimony oxides .
Análisis De Reacciones Químicas
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Potassium antimonate can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to form lower oxidation state compounds of antimony.
Substitution: Potassium antimonate can participate in substitution reactions where the antimony atom is replaced by other elements or groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Potassium antimonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of potassium antimonate involves its interaction with molecular targets and pathways. For instance, in biological systems, potassium antimonate can bind to proteins such as bovine serum albumin, causing changes in the protein’s secondary structure . This binding can interfere with the protein’s normal function and lead to various biological effects.
Comparación Con Compuestos Similares
Potassium antimonate can be compared with other similar compounds, such as:
Sodium antimonate (NaSbO₃): Similar to potassium antimonate, sodium antimonate is used in various industrial applications and has similar chemical properties.
Calcium antimonate (Ca₂Sb₂O₇): This compound has a different crystal structure and is used in different applications compared to potassium antimonate.
Lead antimonate (Pb₂Sb₂O₇):
Potassium antimonate is unique due to its specific applications as a flame retardant and clarifying agent, as well as its role in biological detection .
Propiedades
Número CAS |
14459-60-0 |
|---|---|
Fórmula molecular |
KO4Sb-2 |
Peso molecular |
224.86 g/mol |
Nombre IUPAC |
potassium;stiborate |
InChI |
InChI=1S/K.4O.Sb/q+1;;3*-1; |
Clave InChI |
VRZPDFRHHRVHFO-UHFFFAOYSA-N |
SMILES canónico |
[O-][Sb](=O)([O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


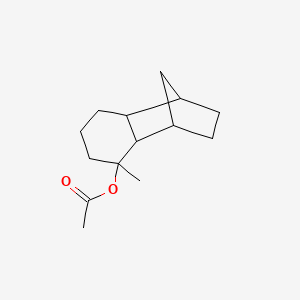
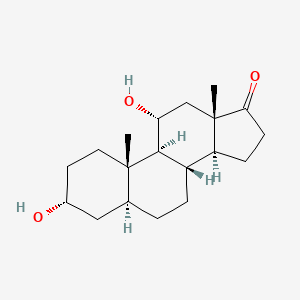
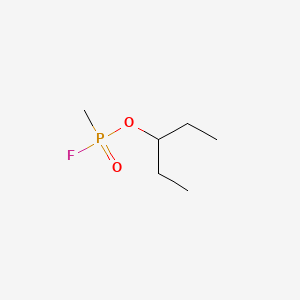
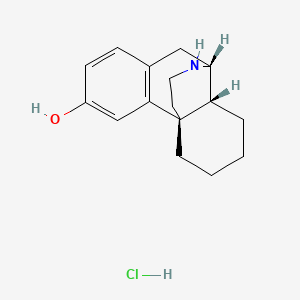
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
